molecular formula C13H23BO3 B13449862 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

Cat. No.: B13449862
M. Wt: 238.13 g/mol
InChI Key: HOQQJIYRSKNVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one is a boronic ester compound that has gained attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexanone ring substituted with a boronic ester group. The presence of the boronic ester group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one typically involves the reaction of a cyclohexanone derivative with a boronic ester precursor. One common method is the palladium-catalyzed borylation of cyclohexanone derivatives using bis(pinacolato)diboron or pinacolborane as the boronic ester source . The reaction is usually carried out under mild conditions, with the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Palladium catalysts such as Pd(PPh3)4 and bases like potassium carbonate are used in Suzuki-Miyaura cross-coupling reactions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one involves its ability to form stable carbon-boron bonds. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one apart from similar compounds is its unique cyclohexanone ring structure, which provides additional reactivity and versatility in organic synthesis. The presence of the boronic ester group allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex organic molecules.

Properties

Molecular Formula

C13H23BO3

Molecular Weight

238.13 g/mol

IUPAC Name

3-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one

InChI

InChI=1S/C13H23BO3/c1-11(2)12(3,4)17-14(16-11)13(5)8-6-7-10(15)9-13/h6-9H2,1-5H3

InChI Key

HOQQJIYRSKNVGW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CCCC(=O)C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.